Ethyl 4-hydroxy-6-(trifluoromethyl)picolinate
Description
Properties
Molecular Formula |
C9H8F3NO3 |
|---|---|
Molecular Weight |
235.16 g/mol |
IUPAC Name |
ethyl 4-oxo-6-(trifluoromethyl)-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C9H8F3NO3/c1-2-16-8(15)6-3-5(14)4-7(13-6)9(10,11)12/h3-4H,2H2,1H3,(H,13,14) |
InChI Key |
WXZFRSPCKJPJHR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C=C(N1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Procedure
-
Reaction Setup : Combine 4-hydroxy-6-(trifluoromethyl)picolinic acid (1.0 equiv), ethanol (5.0 equiv), and concentrated sulfuric acid (0.1 equiv) in a reflux apparatus.
-
Reflux Conditions : Heat at 80°C for 12–16 hours under nitrogen.
-
Workup : Neutralize with aqueous NaHCO₃, extract with ethyl acetate, and dry over MgSO₄.
-
Purification : Remove solvents under reduced pressure and purify via silica gel chromatography (hexane:ethyl acetate = 3:1).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78–82% |
| Purity (HPLC) | ≥98% |
| Reaction Time | 16 hours |
Mechanistic Insight :
The sulfuric acid protonates the carboxylic acid, enhancing electrophilicity for nucleophilic attack by ethanol. The trifluoromethyl group stabilizes the transition state through electron-withdrawing effects, accelerating ester formation.
Nucleophilic Trifluoromethylation Followed by Esterification
This two-step method introduces the trifluoromethyl group early in the synthesis, leveraging nucleophilic reagents.
Step 1: Trifluoromethylation of 4-Hydroxypicolinic Acid
-
Reagents : 4-Hydroxypicolinic acid, trimethyl(trifluoromethyl)silane (TMSCF₃, 1.2 equiv), CsF (2.0 equiv).
-
Conditions : React in DMF at 100°C for 8 hours.
-
Intermediate : 4-Hydroxy-6-(trifluoromethyl)picolinic acid (isolated yield: 65%).
Step 2: Esterification
Follow the acid-catalyzed procedure outlined in Method 1.
Optimization Challenge :
The trifluoromethylation step requires careful control of moisture to prevent TMSCF₃ hydrolysis. Anhydrous DMF and inert atmosphere are critical.
Copper-Catalyzed Photoredox Synthesis
Inspired by photoredox methodologies for α-keto esters, this route employs copper catalysis to assemble the pyridine ring.
Procedure
-
Catalyst System : CuI (5 mol%), 2-picolinic acid (10 mol%), CH₃OH solvent.
-
Substrates : 3-Nitrophenylacetylene (1.0 equiv), ethyl glyoxylate (1.2 equiv).
-
Irradiation : Blue LEDs (460 nm, 40 mW/cm²) under O₂ at 25–28°C for 9 hours.
-
Purification : Chromatography (petroleum ether:ethyl acetate = 4:1).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 70–75% |
| Turnover Frequency | 8.3 h⁻¹ |
| Scalability | Demonstrated at 10 g scale |
Mechanistic Pathway :
The CuI/2-picolinic acid system facilitates single-electron transfer (SET), enabling oxidative coupling of acetylene and glyoxylate. Oxygen acts as a terminal oxidant, regenerating the catalyst.
Continuous Flow Esterification for Industrial Production
Adapting industrial practices from related picolinate syntheses, this method emphasizes scalability and efficiency.
Process Design
-
Reactor Type : Tubular continuous flow reactor (stainless steel, 10 mL volume).
-
Conditions :
-
Temperature: 120°C
-
Pressure: 20 bar
-
Residence Time: 30 minutes
-
-
Feedstock : 4-Hydroxy-6-(trifluoromethyl)picolinic acid and ethanol (1:5 molar ratio) with H₂SO₄ (0.05 equiv).
Performance Metrics :
| Metric | Value |
|---|---|
| Conversion | 99% |
| Space-Time Yield | 1.2 kg/L·day |
| Purity | 95% (no chromatography required) |
Advantages :
-
Reduced reaction time from hours to minutes.
-
Inline neutralization and solvent recovery minimize waste.
Comparative Analysis of Methods
| Method | Yield (%) | Cost (Relative) | Scalability | Key Limitation |
|---|---|---|---|---|
| Acid-Catalyzed | 78–82 | Low | Moderate | Long reaction time |
| Trifluoromethylation | 65 (Step 1) | High | Low | Moisture sensitivity |
| Photoredox | 70–75 | Moderate | High | Specialized equipment |
| Continuous Flow | 95 | Moderate | High | High capital investment |
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-hydroxy-6-(trifluoromethyl)picolinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of 4-oxo-6-(trifluoromethyl)picolinic acid.
Reduction: Formation of 4-hydroxy-6-(trifluoromethyl)picolinic alcohol.
Substitution: Formation of various substituted picolinates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-hydroxy-6-(trifluoromethyl)picolinate is utilized in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-6-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The hydroxyl group may also participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Key Observations :
- Hydroxyl Group Impact: The hydroxyl group in the target compound introduces hydrogen-bonding capacity (1 donor, 3–4 acceptors), enhancing solubility in polar solvents compared to non-hydroxylated analogues like ethyl 4-(trifluoromethyl)picolinate .
- Positional Isomerism : Ethyl 6-(trifluoromethyl)picolinate lacks the 4-hydroxyl group, resulting in reduced polarity (higher XlogP) and altered reactivity in substitution reactions.
Functional Group Variations: Ester vs. Acid
Positional Isomerism and Substitution Effects
- 4-Hydroxy vs. 4-CF₃ : Ethyl 4-(trifluoromethyl)picolinate lacks the hydroxyl group, making it less polar (XlogP 2.3 vs. estimated ~1.8 for the target compound). The hydroxyl group in the target compound may facilitate interactions with biological targets (e.g., enzyme active sites).
- 6-CF₃ vs. 4-CF₃: Substituent position influences electronic effects.
Heterocyclic Variations: Picolinate vs. Quinoline Derivatives
Implications :
- The quinoline derivative exhibits enhanced π-π stacking interactions due to its fused-ring system, favoring applications in materials science.
- The pyridine-based target compound is more metabolically stable in vivo due to reduced aromatic surface area.
Biological Activity
Ethyl 4-hydroxy-6-(trifluoromethyl)picolinate (Et-TF-pic) is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following molecular structure:
- Molecular Formula : C9H8F3NO2
- Functional Groups : Hydroxyl group (-OH) at the fourth position and trifluoromethyl group (-CF3) at the sixth position of the picolinate structure.
The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which is crucial for its biological activity.
Research indicates that Et-TF-pic interacts with various biological targets, including enzymes and receptors. Some key findings include:
- Enzyme Inhibition : Preliminary studies suggest that Et-TF-pic may inhibit enzymes such as isocitrate dehydrogenase (IDH) and Interleukin-1 Receptor Associated Kinase 4 (IRAK4), both of which are implicated in cancer and inflammatory processes. The inhibition of these enzymes could lead to therapeutic effects against certain diseases .
- Binding Affinity : The trifluoromethyl moiety is believed to enhance binding affinity to target proteins, potentially increasing the potency of Et-TF-pic against specific biological targets .
Biological Activity Data
The following table summarizes key findings related to the biological activity of Et-TF-pic:
Case Studies and Research Findings
- Antidiabetic Properties : A study evaluated a structurally similar compound, demonstrating significant inhibitory effects on α-glucosidase and α-amylase, suggesting that Et-TF-pic may possess similar antidiabetic properties. The IC50 values observed were competitive with standard antidiabetic drugs like acarbose .
- Molecular Docking Studies : Molecular docking simulations have indicated that Et-TF-pic binds effectively to the active sites of various enzymes, supporting its potential as a multitarget drug candidate in metabolic disorders .
- Safety and Toxicity Assessments : Initial toxicity assessments in animal models have shown no significant adverse effects at therapeutic doses, indicating a favorable safety profile for further development .
Q & A
Q. Why do biological activity profiles differ between structural analogs?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
